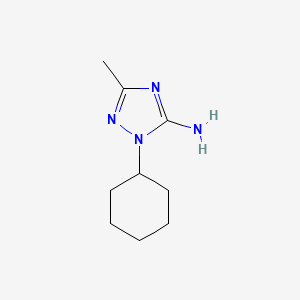![molecular formula C14H16Cl2N2O3 B7556189 2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556189.png)
2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid, also known as DCPA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DCPA is a piperidine derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid involves the inhibition of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of neurotransmitters, such as acetylcholine, which is important for the proper functioning of the nervous system. By inhibiting these enzymes, this compound can increase the levels of neurotransmitters, which can have therapeutic effects in certain diseases, such as Alzheimer's disease and Parkinson's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase, as well as the induction of apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of certain diseases, such as rheumatoid arthritis and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid in lab experiments is its ability to inhibit the activity of certain enzymes, which can be useful in the study of the mechanism of action of certain drugs. This compound is also relatively easy to synthesize, which can make it more accessible for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions related to 2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid, including the development of new drugs based on its structure and the study of its potential applications in different fields. One possible direction is the development of new anti-inflammatory and anti-cancer drugs based on the structure of this compound. Another direction is the study of its potential applications in the field of agriculture, such as the development of new pesticides and herbicides. Additionally, the study of the toxicity and safety of this compound can help to determine its potential use in various applications.
Métodos De Síntesis
2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid can be synthesized using different methods, including the reaction of 2,5-dichlorobenzoyl chloride with piperidine, followed by the reaction with sodium hydroxide and acetic acid. Another method involves the reaction of 2,5-dichlorobenzoic acid with piperidine, followed by the reaction with thionyl chloride and acetic anhydride. The purity and yield of this compound can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid has been used in various scientific research applications, including the study of the mechanism of action of certain drugs and the development of new drugs. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters. This inhibition can lead to an increase in the levels of neurotransmitters, which can have therapeutic effects in certain diseases, such as Alzheimer's disease and Parkinson's disease. This compound has also been used in the development of new drugs, such as anti-inflammatory and anti-cancer drugs.
Propiedades
IUPAC Name |
2-[1-[(2,5-dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Cl2N2O3/c15-10-3-4-11(16)12(7-10)17-14(21)18-5-1-2-9(8-18)6-13(19)20/h3-4,7,9H,1-2,5-6,8H2,(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUWQZMANVBXDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-(1-Adamantyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7556107.png)
![3-[(1,5-Dimethylpyrrole-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7556121.png)

![3-[(2,4-Dichlorobenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556144.png)
![3-[[(E)-3-(3-fluorophenyl)prop-2-enoyl]amino]-2-methylpropanoic acid](/img/structure/B7556151.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7556157.png)
![2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7556159.png)
![3-[(2-Hydroxy-4-methylbenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7556164.png)
![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-3-yl]acetic acid](/img/structure/B7556170.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7556186.png)
![3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7556194.png)


